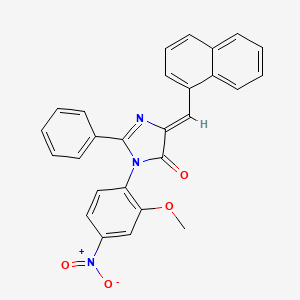
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4. The hexahydro-1,4-bis(methylfurazanyl) substitution adds unique properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- typically involves the heterocyclization reaction of specific precursors. One common method includes the reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine in the presence of silica sulphuric acid . This method yields the desired diazepine compound with good efficiency. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and reagents.
Wissenschaftliche Forschungsanwendungen
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- involves its interaction with specific molecular targets and pathways. The compound is known to exhibit platelet-activating factor antagonistic and serotoninergic S3 antagonistic activities . These interactions are mediated through binding to specific receptors and enzymes, leading to the modulation of various biological processes.
Vergleich Mit ähnlichen Verbindungen
1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- can be compared with other similar compounds, such as:
Brotizolam: A thienodiazepine with sedative and hypnotic properties.
Clozapine: An antipsychotic medication used to treat schizophrenia.
Etizolam: A thienodiazepine with anxiolytic and sedative effects. The uniqueness of 1H-1,4-Diazepine, hexahydro-1,4-bis(methylfurazanyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
150012-66-1 |
|---|---|
Molekularformel |
C11H16N6O2 |
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
3-methyl-4-[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1,4-diazepan-1-yl]-1,2,5-oxadiazole |
InChI |
InChI=1S/C11H16N6O2/c1-8-10(14-18-12-8)16-4-3-5-17(7-6-16)11-9(2)13-19-15-11/h3-7H2,1-2H3 |
InChI-Schlüssel |
KCBBRIOJACYQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NON=C1N2CCCN(CC2)C3=NON=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


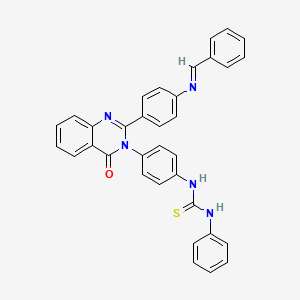
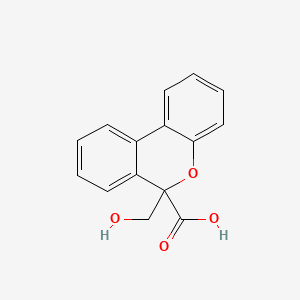


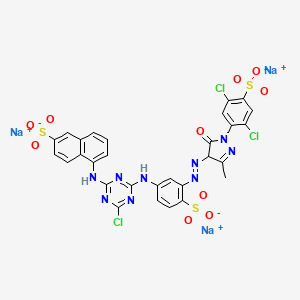
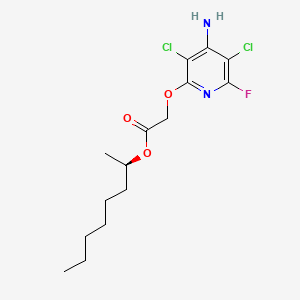
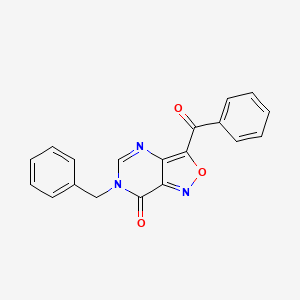

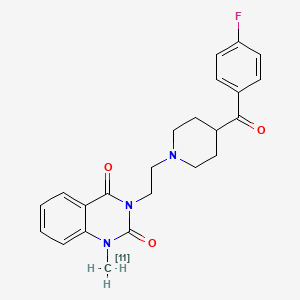
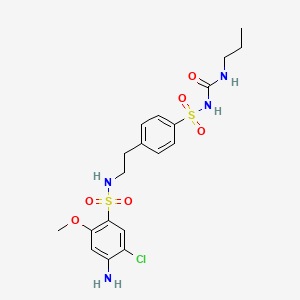

![N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride](/img/structure/B12746085.png)
